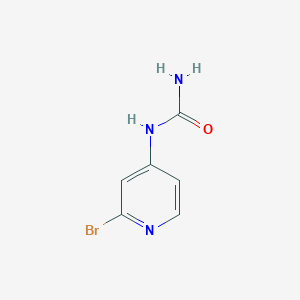

(2-Bromopyridin-4-yl)urea

Description

Overview of Halopyridines and Urea (B33335) Derivatives in Chemical Research

Halopyridines, which are pyridine (B92270) rings substituted with one or more halogen atoms, are valuable precursors in organic synthesis. strath.ac.uk The halogen atom, such as bromine in 2-bromopyridine (B144113), serves as a versatile handle for a variety of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metallation reactions. wikipedia.orgmdpi.com This reactivity allows for the introduction of diverse functional groups onto the pyridine ring, enabling the construction of complex molecular architectures. ontosight.airesearchgate.net The position of the halogen atom on the pyridine ring significantly influences its reactivity. mdpi.com

Urea derivatives, on the other hand, are characterized by a carbonyl group flanked by two nitrogen atoms. The urea functional group is a key structural element in many biologically active compounds and is known for its ability to form stable hydrogen bonds with biological targets such as proteins and enzymes. nih.gov This hydrogen bonding capacity is crucial for molecular recognition and is a key reason for the prevalence of urea-containing compounds in drug discovery. turkjps.org The synthesis of urea derivatives has evolved from classical methods involving hazardous reagents like phosgene (B1210022) to more modern, safer, and environmentally friendly approaches. nih.gov

The combination of a halopyridine and a urea moiety in a single molecule, as in (2-Bromopyridin-4-yl)urea, creates a bifunctional compound with a rich and diverse chemical profile, making it a valuable tool for synthetic chemists.

Historical Context of Pyridylureas as Synthetic Intermediates and Scaffolds

The development of synthetic methodologies for urea derivatives has a long history, with significant advancements made to overcome the challenges associated with their preparation. nih.gov Pyridylureas, in particular, have emerged as important intermediates and scaffolds in the synthesis of a wide range of functional molecules. Historically, the synthesis of unsymmetrical ureas, including pyridylureas, often involved multi-step processes and the use of hazardous reagents. nih.gov

More recent developments have focused on creating more efficient and versatile synthetic routes. For instance, the reaction of an aminopyridine with an isocyanate is a common method for preparing pyridylureas. googleapis.com The starting material for this compound, 4-amino-2-bromopyridine (B189405), can be synthesized from precursors like 2-bromo-4-nitropyridine-N-oxide. googleapis.comchemicalbook.com Alternative methods, such as the use of chlorosulfonyl isocyanate followed by in situ hydrolysis, have provided a one-pot synthesis for various heteroaryl ureas, including bromo-substituted pyridyl ureas. asianpubs.org

The utility of pyridylureas as synthetic scaffolds is evident in their use in the construction of more complex molecules, including those with potential biological activity. The pyridine nitrogen and the urea protons can act as coordination sites for metal ions, leading to the formation of coordination polymers with interesting structural and functional properties.

Academic Relevance of this compound in Contemporary Chemical Disciplines

While extensive research specifically targeting this compound is not widely documented, its academic relevance can be inferred from the broader interest in halogenated pyridylureas in various fields of chemistry. The presence of the bromine atom on the pyridine ring makes it a key intermediate for further functionalization through cross-coupling reactions, allowing for the synthesis of a library of derivatives for screening in drug discovery and materials science. chemimpex.com

In medicinal chemistry, the pyridylurea scaffold is a recognized pharmacophore found in a number of biologically active compounds. For example, derivatives of pyridylurea have been investigated for their potential as anticancer agents. ontosight.aibiointerfaceresearch.com The urea moiety can mimic the hydrogen bonding interactions of a peptide bond, while the pyridine ring can engage in various interactions with biological targets. The bromo substituent can influence the compound's lipophilicity and metabolic stability, and can also serve as a point of attachment for other functional groups to modulate biological activity.

In the field of supramolecular chemistry, pyridylureas are of interest for their ability to form well-defined hydrogen-bonded assemblies. These self-assembling systems can lead to the formation of gels and other soft materials with potential applications in areas such as drug delivery and catalysis.

Chemical Data of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| This compound | C₆H₆BrN₃O | 216.04 | Solid | Not available |

| N-(2-bromo-4-pyridinyl)-N'-(1-methylethyl)urea | C₉H₁₂BrN₃O | 258.12 | Solid | 136-138 |

| N-(2-bromo-4-pyridyl)-N'-phenylurea | C₁₂H₁₀BrN₃O | 292.13 | Solid | Not available |

| 4-Amino-2-bromopyridine | C₅H₅BrN₂ | 173.01 | Off-White to Beige Solid | Not available |

| 2-Bromopyridine | C₅H₄BrN | 158.00 | Colorless liquid | - |

Data for this compound is predicted or inferred from related compounds due to limited direct experimental data in the public domain. Data for related compounds is sourced from scientific literature and chemical databases. wikipedia.orggoogleapis.com

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, primarily starting from 4-amino-2-bromopyridine.

General Synthetic Scheme

A common method involves the reaction of 4-amino-2-bromopyridine with a source of the urea carbonyl group. One straightforward approach is the reaction with an isocyanate. However, for the unsubstituted urea, other reagents are necessary. A general and efficient method for the synthesis of primary heteroaryl ureas involves the use of chlorosulfonyl isocyanate (CSI) followed by in situ hydrolysis. asianpubs.org

Step 1: Formation of the Sulfonylurea Intermediate

4-Amino-2-bromopyridine is reacted with chlorosulfonyl isocyanate in an inert solvent like dichloromethane (B109758) at low temperatures. This reaction forms a transient N-(chlorosulfonyl)-N'-(2-bromo-4-pyridinyl)urea intermediate.

Step 2: Hydrolysis to the Final Product

The intermediate is then hydrolyzed, typically with aqueous acid, to cleave the sulfonyl group and afford the final product, this compound. asianpubs.org

Structure

3D Structure

Properties

IUPAC Name |

(2-bromopyridin-4-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c7-5-3-4(1-2-9-5)10-6(8)11/h1-3H,(H3,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZOVMCTNJPGTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1NC(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromopyridin 4 Yl Urea and Its Derivatives

Precursor Synthesis and Functionalization Strategies

The synthesis of (2-Bromopyridin-4-yl)urea fundamentally relies on the availability of two key precursors: a substituted 2-bromopyridine (B144113) and a 4-aminopyridine (B3432731) derivative. The strategies to obtain these intermediates are varied and allow for the introduction of diverse functional groups, enabling the creation of a wide array of derivatives.

Synthesis of Substituted 2-Bromopyridines

The introduction of a bromine atom at the 2-position of a pyridine (B92270) ring is a common transformation in heterocyclic chemistry. The methods employed often depend on the other substituents present on the ring. Direct bromination of pyridine itself is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. However, functionalized pyridines can be more amenable to these reactions.

A prevalent strategy involves the Sandmeyer reaction, starting from a 2-aminopyridine (B139424) derivative. The amino group is first diazotized using a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid. The resulting diazonium salt is then treated with a copper(I) bromide catalyst to install the bromine atom. This method is highly effective and tolerates a range of other functional groups on the pyridine ring.

Alternatively, for pyridines bearing an activating group such as a hydroxyl group (i.e., 2-pyridones), direct bromination using reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid can be achieved with high regioselectivity. The resulting 2-bromo-pyridone can then be further modified. Methodologies have also been developed to construct the substituted pyridine ring from acyclic precursors, which allows for precise control over the substitution pattern. nih.gov

Table 1: Comparison of Selected Methods for 2-Bromopyridine Synthesis

| Method | Starting Material | Key Reagents | Advantages |

|---|---|---|---|

| Sandmeyer Reaction | 2-Aminopyridine | NaNO₂, HBr, CuBr | High yield, good functional group tolerance. |

| Direct Bromination | 2-Pyridone | NBS or Br₂/AcOH | Direct, often high regioselectivity. |

| Ring Formation | Acyclic Precursors | Various | High control over substituent placement. nih.gov |

Preparation of 4-Aminopyridine Derivatives

The 4-aminopyridine moiety is another critical building block. Several classical and modern synthetic routes are available for its preparation. researchgate.net

One of the most established methods begins with pyridine, which is first oxidized to pyridine-N-oxide. The N-oxide functional group activates the 4-position of the ring towards electrophilic nitration using a mixture of nitric and sulfuric acids. The resulting 4-nitropyridine-N-oxide is then subjected to a reduction step, often using catalytic hydrogenation (e.g., with a Palladium-on-carbon catalyst) or metal-based reducing agents (e.g., iron in acetic acid), to simultaneously reduce the nitro group and remove the N-oxide, yielding 4-aminopyridine. researchgate.netgoogle.com

Another important method is the Hofmann rearrangement of isonicotinamide (B137802) (the amide of isonicotinic acid). google.com This reaction involves treating the amide with a reagent like bromine in a sodium hydroxide (B78521) solution. The reaction proceeds through an isocyanate intermediate which is subsequently hydrolyzed to furnish the 4-aminopyridine. Recent improvements to this method have focused on using more cost-effective catalysts to achieve yields greater than 90%. google.com

Table 2: Overview of Synthetic Routes to 4-Aminopyridine

| Method | Starting Material | Key Steps | Notable Features |

|---|---|---|---|

| From Pyridine | Pyridine | 1. N-Oxidation2. Nitration3. Reduction | Multi-step but uses readily available starting material. researchgate.netgoogle.com |

| Hofmann Rearrangement | Isonicotinamide | Treatment with Br₂/NaOH | High yield, can be catalytically improved. google.com |

| From 4-Cyanopyridine | 4-Cyanopyridine | Catalytic reduction or hydrolysis/rearrangement | Provides an alternative pathway from a different precursor. google.com |

Formation of the Urea (B33335) Moiety

With the necessary pyridine precursors in hand, the central urea functional group must be constructed. This can be accomplished through several distinct methodologies, each with its own advantages regarding reaction conditions, substrate scope, and functional group compatibility.

Carbodiimide-Mediated Amide Bond Formation Techniques

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful activating agents for carboxylic acids in amide bond synthesis. While their primary use is for forming amide bonds, their reactivity can be harnessed for urea synthesis. In one potential pathway, one of the amine precursors could be reacted with carbon dioxide to form a carbamic acid in situ. The carbodiimide (B86325) would then activate the carbamic acid, facilitating its reaction with the second amine precursor to form the urea linkage. This approach, while less direct than others, is rooted in the fundamental reactivity of carbodiimides as dehydrating agents. nih.gov More commonly, carbodiimides are involved in rearrangements of urea-like structures rather than their direct formation from two amine components. rsc.org

Reaction with Chlorosulfonyl Isocyanate and Subsequent Hydrolysis

Chlorosulfonyl isocyanate (CSI) is an extremely reactive chemical used for various organic transformations, including the synthesis of ureas. beilstein-journals.orgnih.gov Its high reactivity stems from the potent electron-withdrawing nature of the chlorosulfonyl group. beilstein-journals.org The synthesis of a urea using CSI is typically a two-step process.

First, an amine, such as a 4-aminopyridine derivative, is reacted with CSI. The amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of the isocyanate, leading to the formation of an N-chlorosulfonyl urea intermediate. This addition reaction is generally rapid and occurs under mild conditions.

In the second step, the N-chlorosulfonyl group is removed by simple hydrolysis, often using water or a dilute aqueous base. This cleavage yields the final urea product and releases chlorosulfuric acid and an amine salt as byproducts. This method is highly efficient for producing ureas from available amine precursors. researchgate.net

Table 3: Two-Step Urea Synthesis via Chlorosulfonyl Isocyanate

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1. Addition | Nucleophilic attack of the amine on the isocyanate carbon. | 4-Aminopyridine derivative, Chlorosulfonyl Isocyanate (CSI) | N-(2-Bromopyridin-4-yl)-N'-(chlorosulfonyl)urea |

| 2. Hydrolysis | Cleavage of the N-sulfonyl bond. | Intermediate from Step 1, Water | this compound |

Carbamic Acid Ester Intermediates in Urea Synthesis

The use of carbamic acid esters, commonly known as carbamates, provides a versatile and often milder alternative to highly reactive reagents like phosgene (B1210022) or CSI for urea synthesis. wikipedia.orgrsc.org Unlike carbamic acids themselves, which are often unstable, carbamate (B1207046) esters are generally stable and can be isolated. wikipedia.org

The general strategy involves first converting one of the amine precursors into a carbamate. This can be achieved by reacting the amine (e.g., 4-aminopyridine) with a chloroformate, such as ethyl chloroformate or phenyl chloroformate, in the presence of a base. This creates an activated carbamic acid derivative.

This carbamate ester intermediate can then be reacted with the second amine precursor (e.g., a substituted 2-amino-4-bromopyridine). The reaction, which may require heating, involves the displacement of the alcohol or phenol (B47542) portion of the ester by the second amine, resulting in the formation of the desired unsymmetrical urea. This method avoids the handling of toxic isocyanates directly, as the carbamate serves as a stable isocyanate precursor. rsc.orgorganic-chemistry.org

One-Pot Synthetic Approaches to Hetero/Aryl-Urea Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the preparation of heteroaryl ureas like this compound, several one-pot strategies have been developed that avoid the isolation of intermediate compounds.

A highly efficient one-pot method involves the reaction of a heteroaryl amine with chlorosulfonyl isocyanate, followed by in situ hydrolysis. asianpubs.org This approach is convenient and provides the desired urea derivatives in high yield and purity under reliable conditions. asianpubs.org The process begins with the reaction of the amine in a solvent like dichloromethane (B109758) at low temperatures, followed by the addition of an acidic aqueous solution to hydrolyze the intermediate and yield the final urea product. asianpubs.org

Another versatile one-pot synthesis of ureas proceeds from Boc-protected amines. nih.gov In this method, the Boc-protected amine is treated with trifluoromethanesulfonyl anhydride (B1165640) and 2-chloropyridine, which facilitates the in situ generation of an isocyanate. This reactive intermediate is then immediately trapped by an incoming amine (which can be the same as the starting amine for symmetrical ureas or a different one for unsymmetrical derivatives) to form the urea bond in high yields. nih.gov

Furthermore, the direct use of carbon dioxide (CO2) as a C1 source is a prominent green chemistry approach for urea synthesis. nih.govacs.org Amines can react with CO2, often catalyzed by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form carbamic acids in situ. acs.org These carbamic acids can then be dehydrated using Mitsunobu reagents to generate isocyanates, which subsequently react with another amine to afford unsymmetrical ureas. acs.org Alternatively, catalytic systems, such as those based on titanium complexes, can facilitate the synthesis of urea derivatives from amines and low concentrations of CO2 in a one-pot manner. nih.gov Palladium-catalyzed oxidative carbonylation of amines also provides a direct route to ureas, demonstrating high catalytic efficiency. acs.org

| Method | Key Reagents | Intermediate | Key Advantages |

|---|---|---|---|

| Chlorosulfonyl Isocyanate Method | Heteroaryl amine, Chlorosulfonyl isocyanate, HCl | N-Sulfonylurea | High yield and purity, convenient. asianpubs.org |

| From Boc-Amine | Boc-amine, Trifluoromethanesulfonyl anhydride, 2-Chloropyridine, Amine | Isocyanate (in situ) | High yields, applicable to various amines. nih.gov |

| CO2 and Mitsunobu Reagents | Amine, CO2, DBU, Mitsunobu reagents | Carbamic acid, Isocyanate (in situ) | Mild conditions, utilizes CO2. acs.org |

| Catalytic CO2 Fixation | Amine, CO2, Titanium catalyst | Alkyl ammonium (B1175870) carbamate | Utilizes low concentrations of CO2. nih.gov |

Cross-Coupling Reactions for Structural Diversification

The bromine atom on the this compound scaffold serves as a versatile handle for post-synthetic modification via cross-coupling reactions. These reactions are pivotal for creating libraries of structurally diverse compounds by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Palladium-Catalyzed C-C and C-N Cross-Coupling Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions, involving the reaction of an organoboron species with an organic halide. libretexts.org For derivatives of this compound, the 2-bromo position is an ideal site for Suzuki coupling with various aryl or heteroaryl boronic acids or their esters. researchgate.netnih.gov This reaction typically employs a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, a phosphine (B1218219) ligand (e.g., RuPhos), and a base (e.g., K2CO3, Cs2CO3). nih.govmdpi.com The use of potassium organotrifluoroborates as coupling partners is also increasingly common due to their stability and ease of handling. nih.gov This methodology allows for the straightforward synthesis of biaryl and heterobiaryl structures, which are prevalent in pharmacologically active compounds. nih.govrsc.org

The Negishi coupling forms C-C bonds by reacting an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This reaction is known for its high reactivity and functional group tolerance. The 2-bromopyridine moiety is a suitable electrophile for Negishi coupling. The corresponding organozinc reagents can be prepared from the bromo- or iodopyridine precursors. The palladium catalyst, often Pd(PPh3)4 or a combination of a palladium source and a ligand, facilitates the coupling with a wide variety of organozinc partners, including alkyl, aryl, and vinyl species.

The Stille coupling is a versatile reaction that joins an organotin compound (stannane) with an sp2-hybridized organic halide. organic-chemistry.org This reaction is valued for its mild conditions and tolerance of a wide array of functional groups, making it suitable for complex molecule synthesis. nrochemistry.comnih.gov The 2-bromopyridine core can be coupled with various organostannanes (aryl, heteroaryl, vinyl, etc.) using a palladium catalyst like Pd(PPh3)4 or Pd2(dba)3. harvard.edu Often, additives such as CuI or LiCl are used to accelerate the reaction. nrochemistry.comharvard.edu Despite the toxicity of tin reagents, the Stille reaction remains a powerful tool, particularly when other coupling methods are unsuccessful. nih.gov

| Reaction | Organometallic Reagent | Typical Catalyst/Ligand | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acids/esters (R-B(OR)2) | Pd(OAc)2 / RuPhos | Low toxicity of boron reagents, wide functional group tolerance. libretexts.orgnih.gov |

| Negishi | Organozinc (R-ZnX) | Pd(PPh3)4 | High reactivity of organozinc reagents. |

| Stille | Organostannane (R-SnR'3) | Pd(PPh3)4 / AsPh3 | Mild reaction conditions, stable organotin reagents. organic-chemistry.orgharvard.edu |

The Goldberg reaction is a copper-catalyzed method for forming C-N bonds, typically between an aryl halide and an amine or amide. It represents a classic alternative to the more modern palladium-catalyzed Buchwald-Hartwig amination. Research has demonstrated the successful application of the Goldberg reaction to 2-bromopyridine, coupling it with various secondary amides. researchgate.netmdpi.comnih.gov An effective catalytic system is formed in situ from copper(I) iodide (CuI) and a ligand, such as 1,10-phenanthroline (B135089) (phen). nih.govnih.gov The reaction is typically carried out in a solvent like toluene (B28343) or t-AmOH in the presence of a base such as K3PO4 or K2CO3. researchgate.net This method provides an economical and efficient route to 2-N-substituted aminopyridines and related amide derivatives, achieving high yields even on a multigram scale. mdpi.comnih.gov

| Amide/Amine Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| N-Methylformamide | CuI (1) | phen (1) | K3PO4 | t-AmOH | 110 | 95 |

| N-Methylacetamide | CuI (2) | phen (2) | K2CO3 | Toluene | 110 | 94 |

| Pyrrolidinone | CuI (2) | phen (2) | K2CO3 | Toluene | 110 | 80 |

Ullmann-Type Coupling Reactions

The Ullmann reaction, a cornerstone of C-N bond formation, involves the copper-catalyzed coupling of aryl halides with amine-containing nucleophiles. organic-chemistry.orgwikipedia.org In the context of synthesizing derivatives of this compound, this reaction would typically involve the coupling of a 2-bromopyridine moiety with a urea derivative or an amine, which is then converted to the urea. The classic Ullmann conditions often require high temperatures (over 200°C) and stoichiometric amounts of copper, which can limit their application. nih.gov

Modern advancements have introduced ligand-assisted Ullmann-type reactions that proceed under milder conditions with catalytic amounts of copper. nih.gov For the synthesis of N-heteroaryl derivatives, ligands such as 1-methyl-imidazole have been shown to significantly promote the reaction, allowing for lower catalyst and ligand loading while achieving high yields. nih.gov For instance, a CuCl-catalyzed Ullmann-type C-N cross-coupling reaction has been successfully developed for coupling carbazoles with 2-bromopyridine derivatives, a reaction pathway that could be adapted for urea-containing nucleophiles. nih.gov The use of amino acids as environmentally friendly ligands has also been explored, enabling Cu-catalyzed C-N bond formations at relatively low temperatures. researchgate.net

Table 1: Comparison of Classical vs. Modern Ullmann-Type Reaction Conditions

| Feature | Classical Ullmann Reaction | Modern Ligand-Assisted Ullmann Reaction |

| Catalyst | Stoichiometric Copper Powder/Bronze | Catalytic Copper Salts (e.g., CuI, CuCl) |

| Temperature | > 200°C | Often < 150°C, sometimes lower |

| Ligands | None | Diamines, amino acids, imidazoles, etc. |

| Substrate Scope | Often limited to activated aryl halides | Broader, including less reactive halides |

| Yields | Often moderate and variable | Generally moderate to high |

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, which include but are not limited to Ullmann-type reactions, represent a versatile and powerful tool in organic synthesis. These reactions are instrumental in forming carbon-heteroatom bonds, which are essential for constructing complex molecules like derivatives of this compound. The versatility of copper catalysis allows for the coupling of a wide range of substrates under increasingly mild conditions.

Recent progress in this area has focused on expanding the scope and improving the efficiency of these transformations. For example, copper-catalyzed cross-coupling of organoboron compounds with alkyl halides provides a pathway for C-C bond formation, which could be used to introduce alkyl or aryl substituents to the pyridine ring prior to or after the formation of the urea moiety. nih.gov The development of new catalytic systems, often involving specific ligands, has been crucial in overcoming the challenges associated with the reactivity of substrates and the functional group tolerance of the reaction.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis of this compound and its derivatives is an area where these principles can be effectively applied.

One of the key strategies in green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions can lead to higher efficiency, easier product separation, and a significant reduction in waste. For the synthesis of urea derivatives, solvent-free methods have been developed that proceed by simply mixing the reactants, sometimes with gentle heating. researchgate.net

A novel, solvent- and halide-free, atom-economical synthesis of pyridine-2-yl substituted ureas has been reported utilizing pyridine N-oxides and dialkylcyanamides. rsc.org This C-H functionalization approach is suitable for generating a wide range of substituted pyridine-2-yl ureas in good to high yields (63–92%). rsc.org Such methodologies are highly desirable as they offer a more sustainable alternative to traditional solvent-based syntheses.

Developing synthetic methods that avoid the use of metal catalysts is another important goal of green chemistry, as it circumvents the issues of catalyst toxicity, cost, and removal from the final product. For the synthesis of urea derivatives, catalyst-free approaches have been successfully implemented. For instance, the reaction of amines with isocyanates or other urea precursors can often proceed without a catalyst, driven by the inherent reactivity of the starting materials. researchgate.net

A notable catalyst-free method involves the synthesis of N-hetaryl carbamates from easily accessible N-hetaryl ureas and alcohols, which proceeds through the intermediate formation of a hetaryl isocyanate. rsc.org While this example leads to carbamates, the principle of utilizing reactive intermediates generated in situ under catalyst-free conditions is a promising strategy that could be adapted for the synthesis of complex ureas. Additionally, the synthesis of benzimidazolone from urea and 1,2-diaminobenzene has been achieved in high yields without any catalyst under reduced pressure, demonstrating the feasibility of catalyst-free cyclization reactions to form urea-containing heterocycles. researchgate.net

Regioselectivity and Stereoselectivity in Synthetic Routes

Controlling the regioselectivity and stereoselectivity of reactions is crucial when synthesizing complex molecules with specific biological or material properties. In the synthesis of derivatives of this compound, regioselectivity is particularly important when introducing additional substituents to the pyridine ring.

For substituted pyridine N-oxides, C-H functionalization reactions have been shown to be highly regioselective. In the case of 3-substituted pyridine N-oxides, the functionalization occurs selectively at the C2 position, providing a direct route to ureas with a 5-substituted pyridine-2-yl moiety. rsc.org This inherent selectivity, governed by the electronic and steric properties of the substrate, is a powerful tool for creating specific isomers without the need for protecting groups or complex purification steps.

While this compound itself is not chiral, the introduction of chiral centers in its derivatives through subsequent reactions would require stereoselective control. For example, in Ullmann-type couplings, the use of chiral ligands can induce asymmetry in the product, although this is more commonly applied to the synthesis of axially chiral biaryl compounds. wikipedia.org The principles of asymmetric synthesis would be critical if chiral side chains were to be introduced or if the final molecule was intended to interact with a chiral biological target.

Advanced Spectroscopic and Diffraction Based Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fundamental to the structural analysis of organic molecules, NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. However, specific NMR data for (2-Bromopyridin-4-yl)urea are not available in the surveyed literature. This includes:

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and heteroaromatic compounds like this compound, characteristic absorption bands are expected due to π → π* and n → π* transitions. The pyridine (B92270) ring and the urea (B33335) carbonyl group are the primary chromophores.

A typical UV-Vis spectrum for this compound would likely show absorption maxima (λmax) in the ultraviolet region, and the data would be presented in a table listing the λmax values and the corresponding molar absorptivity (ε). However, no such experimental data has been reported for this compound.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₆BrN₃O), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

The expected monoisotopic mass for C₆H₆⁷⁹BrN₃O is approximately 214.97 g/mol . Fragmentation patterns observed in the mass spectrum would provide further structural information. No published mass spectrometry data for this compound could be located.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide detailed information, including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of every atom in the unit cell.

Bond Lengths and Angles: Providing confirmation of the molecular connectivity and geometry.

This data is crucial for understanding the molecule's conformation in the solid state. No crystallographic studies for this compound have been reported in the Cambridge Structural Database (CSD) or other searched literature.

Crystal Packing and Intermolecular Interactions

Analysis of the crystal structure reveals how molecules are arranged in the crystal lattice, a study of which is critical for understanding a material's physical properties. For ureas, intermolecular hydrogen bonding is a dominant feature. It would be expected that the N-H groups of the urea moiety in this compound would act as hydrogen bond donors, while the carbonyl oxygen and the pyridine nitrogen atom would act as hydrogen bond acceptors. These interactions would likely lead to the formation of specific supramolecular synthons, such as one-dimensional chains or two-dimensional sheets.

Without a determined crystal structure, any discussion of the crystal packing and specific intermolecular interactions for this compound remains speculative.

Structural Insights into this compound Remain Elusive in Crystallographic Databases

A comprehensive search for the crystal structure of the chemical compound this compound has yielded no specific diffraction-based structural data. As a result, a detailed analysis of its supramolecular assembly, which would be derived from such crystallographic studies, cannot be provided at this time.

Advanced spectroscopic and diffraction-based techniques are fundamental to elucidating the three-dimensional arrangement of molecules in a crystalline solid. These methods provide precise information on bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the formation of a supramolecular architecture. For urea derivatives, such as the subject compound, these interactions are typically dominated by hydrogen bonding, leading to predictable and often robust self-assembly patterns.

However, without experimental crystallographic data for this compound, any discussion of its specific hydrogen bonding motifs, crystal packing, and the resulting supramolecular assembly would be purely speculative. The generation of detailed data tables containing atomic coordinates, bond lengths, and angles is contingent upon the availability of a solved crystal structure in a repository such as the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD).

Further research involving the synthesis, crystallization, and subsequent X-ray diffraction analysis of this compound is required to determine its precise solid-state structure. Such a study would be invaluable for understanding how the interplay of the urea functionality and the bromopyridinyl group directs the self-assembly process, and for the rational design of new materials based on this molecular scaffold.

Computational and Theoretical Chemistry of 2 Bromopyridin 4 Yl Urea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational method to investigate the electronic structure, geometry, and properties of molecules like (2-Bromopyridin-4-yl)urea. By approximating the many-body electronic Schrödinger equation, DFT calculations can predict various molecular attributes with a favorable balance between accuracy and computational cost. These calculations are fundamental to understanding the molecule's behavior at an atomic level.

Geometry optimization is a critical first step in the computational study of this compound. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground-state geometry. By systematically adjusting bond lengths, bond angles, and dihedral angles, the algorithm identifies the most stable conformation of the molecule.

This analysis is crucial for determining the planarity of the urea (B33335) and pyridine (B92270) fragments and the rotational barriers around the C-N bonds. The optimized geometry provides the foundation for all subsequent property calculations, such as vibrational frequencies and electronic structure. Key structural parameters obtained from such an analysis would include the lengths of the C=O, C-N, C-Br, and various C-C and C-N bonds within the pyridine ring, as well as the angles between them.

Table 1: Illustrative Optimized Geometrical Parameters for this compound Note: The following data are representative values for similar chemical structures and are provided for illustrative purposes. Actual values would be obtained from a specific DFT calculation.

| Parameter | Bond/Angle | Illustrative Value |

|---|---|---|

| Bond Length | C=O | 1.25 Å |

| C-NH (Urea) | 1.38 Å | |

| C-N (Pyridine) | 1.42 Å | |

| C-Br | 1.88 Å | |

| Bond Angle | O-C-N | 122° |

| C-N-C | 125° | |

| Br-C-C | 119° |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra. These calculations determine the frequencies of the normal modes of vibration, which correspond to the stretching, bending, and twisting of the chemical bonds.

The calculated vibrational spectrum can be compared with experimental spectroscopic data to validate the accuracy of the computational model. Each calculated frequency corresponds to a specific motion of the atoms, such as the characteristic C=O stretching vibration of the urea group, N-H stretching and bending modes, and various pyridine ring deformation modes. No imaginary frequencies in the calculation indicate that the optimized structure is a stable point on the potential energy surface.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Note: These are typical frequency ranges for the specified vibrational modes.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | -NH₂ / -NH- | 3300 - 3500 |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 |

| C=O Stretch (Amide I) | Urea | 1650 - 1690 |

| N-H Bend (Amide II) | Urea | 1510 - 1570 |

| C-N Stretch | Pyridine-Urea Link | 1250 - 1350 |

Analysis of the electronic structure provides a detailed understanding of how electrons are distributed within the this compound molecule, which is essential for predicting its reactivity and intermolecular interactions.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and reactivity. irjweb.comwikipedia.org

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests that the molecule is more reactive. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the electron-rich urea moiety and the nitrogen atom of the pyridine ring, while the LUMO is likely distributed over the electron-deficient pyridine ring system.

Table 3: Representative Frontier Orbital Energies Note: Values are illustrative and depend on the specific DFT functional and basis set used in the calculation.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 eV |

| ELUMO | -1.5 eV |

Natural Bond Orbital (NBO) analysis provides a detailed description of the electronic structure in terms of localized bonds and lone pairs. researchgate.net This method allows for the investigation of charge transfer and hyperconjugative interactions within the molecule by examining the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs.

Key interactions in this compound would include the delocalization of lone pair electrons from the nitrogen and oxygen atoms of the urea group into the antibonding π* orbital of the carbonyl group (n → π*), which stabilizes the amide linkage. Furthermore, interactions between the pyridine ring and the urea substituent can be quantified, providing insight into the electronic communication between these two parts of the molecule. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.

Table 4: Illustrative NBO Donor-Acceptor Interactions Note: This table shows hypothetical interactions and stabilization energies (E(2)) for this compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N (Urea) | π* (C=O) | 45.5 | Intramolecular hyperconjugation |

| LP(2) O (Urea) | σ* (C-N) | 15.2 | Intramolecular hyperconjugation |

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom within the molecule. uni-muenchen.de This analysis helps to identify electrophilic and nucleophilic sites, providing a map of the electrostatic potential. Atoms with a significant positive charge are potential sites for nucleophilic attack, while those with a negative charge are susceptible to electrophilic attack.

In this compound, the oxygen atom of the carbonyl group is expected to carry a significant negative charge, while the carbonyl carbon atom will be positively charged. The nitrogen and bromine atoms will also influence the charge distribution across the pyridine ring. It is important to note that Mulliken charges are known to be sensitive to the choice of the basis set used in the calculation. uni-muenchen.de

Table 5: Illustrative Mulliken Atomic Charges Note: Charges are presented in atomic units (a.u.) and are for illustrative purposes only.

| Atom | Illustrative Charge (a.u.) |

|---|---|

| O (Carbonyl) | -0.55 |

| C (Carbonyl) | +0.60 |

| N (Amide) | -0.40 |

| Br | -0.15 |

| C (attached to Br) | +0.10 |

The search included queries for "this compound" in conjunction with terms such as "computational chemistry," "theoretical study," "DFT," "Molecular Electrostatic Potential (MEP)," "NMR prediction," "Non-Linear Optical (NLO) properties," "first-order hyperpolarizability," "reactivity descriptors," "global hardness and softness," and "electrophilicity index."

The performed searches did not yield any publications containing the specific data required to populate the sections and subsections outlined in the user's request, which include:

Reactivity Descriptors

Electrophilicity Index

Without access to research that has specifically calculated and analyzed these properties for this compound, any attempt to generate the requested content would result in speculation or the use of data for unrelated compounds, which would violate the explicit instructions to focus solely on the specified compound and topics.

Therefore, this article cannot be generated until relevant scientific literature becomes available.

Solvent Effects in Theoretical Calculations (e.g., IEF-PCM model)

In the field of computational chemistry, accurately modeling the influence of a solvent is crucial for predicting the behavior of a molecule in solution. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is a widely employed method to simulate solvent effects. This model treats the solvent as a continuous dielectric medium rather than individual molecules, which strikes a balance between computational cost and accuracy. For a molecule like this compound, the surrounding solvent can significantly influence its conformational stability, electronic properties, and reactivity.

Theoretical calculations employing the IEF-PCM model would involve placing the this compound molecule within a cavity created in the solvent continuum. The solute molecule polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute's electron density. This interaction is solved self-consistently, providing insights into how the solvent stabilizes or destabilizes the molecule.

The choice of solvent in these calculations is critical, as different solvents can lead to varying degrees of stabilization. For instance, polar solvents would be expected to have a more pronounced effect on the dipole moment and the energies of polar conformers of this compound compared to nonpolar solvents. The stability of different tautomeric forms of urea derivatives can also be significantly influenced by the solvent environment.

A systematic study would typically involve optimizing the geometry of this compound in the gas phase and then in a series of solvents with varying dielectric constants. By comparing the total energies, dipole moments, and other electronic properties, one can quantify the solvent's impact. For example, an increase in the solvent's dielectric constant is generally expected to lead to a greater stabilization of the molecule and an increase in its calculated dipole moment.

To illustrate the potential impact of different solvents on this compound, the following table presents hypothetical data from IEF-PCM calculations. These values are representative of what might be expected for a molecule of this nature based on general principles of solvation models.

Table 1: Illustrative IEF-PCM Calculation Results for this compound in Various Solvents This data is hypothetical and for illustrative purposes only.

Applications in Advanced Chemical and Materials Science

Ligands in Coordination Chemistry and Catalysis

The integration of pyridyl and urea (B33335) moieties within a single molecular framework makes pyridylureas, including (2-Bromopyridin-4-yl)urea, highly effective ligands in coordination chemistry. The pyridine (B92270) nitrogen and urea oxygen/nitrogen atoms can coordinate with transition metal centers, influencing their electronic and steric environments, which is crucial for catalytic activity.

Design Principles for Pyridylurea Ligands in Transition Metal Catalysis

The design of effective ligands is a cornerstone of modern transition metal catalysis, aiming to control the reactivity and selectivity of the metal center. nih.gov For pyridylurea ligands, the key design principles revolve around the strategic modification of their electronic and steric properties. nih.govumsl.edu

Electronic Tuning: The electronic properties of the pyridyl ring can be modulated by introducing electron-donating or electron-withdrawing substituents. nih.gov For instance, the bromine atom in this compound acts as an electron-withdrawing group, which can influence the electron density at the coordinating nitrogen atom and subsequently the catalytic activity of the metal complex. rsc.org Computational studies, such as Density Functional Theory (DFT), suggest that the electronic properties of metal complexes are significantly dictated by frontier molecular orbitals, which have major contributions from the metal center and the ligand's donor atoms. rsc.org

Steric Tuning: The steric environment around the metal center is a critical factor in controlling substrate access and selectivity. umsl.edu In pyridylurea ligands, steric hindrance can be adjusted by introducing bulky groups on the pyridine ring or the urea nitrogen atoms. This modification can have a profound impact on the geometry of the resulting metal complexes. umsl.edu Research on related ligand systems has shown that steric properties of substituents can have a more pronounced effect on the electronic properties of the final metal complexes than electronic tuning of the pyridyl groups themselves. rsc.org

| Design Principle | Method of Modification | Impact on Metal Complex |

| Electronic Tuning | Introduction of electron-donating or electron-withdrawing groups on the pyridine ring. | Modulates the ligand field strength and electron density at the metal center. umsl.edunih.gov |

| Steric Tuning | Introduction of bulky substituents on the ligand scaffold. | Influences the geometry of the metal complex and controls substrate accessibility. umsl.edu |

Role in Homogeneous and Heterogeneous Catalysis

Pyridylurea ligands are instrumental in both homogeneous and heterogeneous catalysis, where the catalyst and reactants are in the same or different phases, respectively.

In homogeneous catalysis , the catalyst is dissolved in the reaction medium, allowing for high activity and selectivity under mild conditions. libretexts.org Organometallic complexes featuring pyridylurea ligands can catalyze a wide array of organic transformations. rsc.orgnih.gov The tunability of these ligands allows for the fine-tuning of the catalyst's performance for specific reactions. nih.gov While recovery and reuse of homogeneous catalysts can be challenging, techniques like organic solvent nanofiltration are being explored to address this issue. rsc.org

In heterogeneous catalysis , the catalyst is in a solid phase, which simplifies separation from the product mixture and enhances catalyst recyclability. lianerossi.org Pyridylurea compounds can be immobilized on solid supports to create robust and reusable heterogeneous catalysts. These supported catalysts are gaining attention as a means to design safer, cleaner, and more sustainable chemical processes. lianerossi.org

Applications in Polymerization Processes

Urea derivatives have emerged as effective catalysts and initiators in polymerization reactions, particularly in the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polymers such as polylactic acid (PLA). uninsubria.itrsc.orgjetir.org The hydrogen-bonding capabilities of the urea group are crucial in these catalytic systems.

Urea-based catalysts can activate monomers and facilitate the polymerization process. researchgate.net For instance, combinations of N-heterocyclic olefins and urea or thiourea derivatives have been shown to be highly efficient catalytic systems for the ROP of lactones, yielding polyesters with controlled molecular weights and narrow dispersities. rsc.org The acidity of the urea derivative and the basicity of the co-catalyst can be tuned to optimize the catalytic performance. rsc.org While direct applications of this compound in polymerization are not extensively detailed, the principles established for other urea derivatives highlight its potential in this area. researchgate.netmdpi.com

Supramolecular Chemistry and Self-Assembly

The urea functional group is a powerful motif in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. nih.gov This property allows molecules like this compound to self-assemble into well-defined, higher-order structures. acs.orgnih.gov The field of crystal engineering leverages these predictable intermolecular interactions to design new solid materials with desired properties. ucsb.edu

Hydrogen Bonding Networks in Crystal Engineering

In the solid state, urea moieties typically form characteristic hydrogen-bonded patterns. One of the most common motifs is the one-dimensional "urea tape" or α-network, which involves bifurcated N-H···O hydrogen bonds. acs.orgresearchgate.net However, in diaryl ureas with electron-withdrawing groups, such as pyridyl ureas, this typical tape motif can be absent. acs.org

In these cases, the pyridyl nitrogen atom can act as a competitive hydrogen bond acceptor for the urea N-H donors. acs.orgresearchgate.net This competition leads to the formation of different hydrogen-bonding networks, such as N-H···N(pyridyl) interactions. researchgate.net The resulting crystal packing is directed by these alternative hydrogen bonds, leading to diverse supramolecular architectures. acs.org The ability to control these interactions is fundamental to crystal engineering, allowing for the design of materials with specific structures and functions. mdpi.comresearchgate.net

| Hydrogen Bond Type | Description | Role in Crystal Structure |

| N-H···O (Urea Tape) | A common motif in many urea derivatives, forming a one-dimensional chain. acs.org | Often absent in pyridylureas with electron-withdrawing groups. acs.orgresearchgate.net |

| N-H···N(pyridyl) | Occurs when the pyridyl nitrogen acts as a hydrogen bond acceptor. | Directs crystal packing and leads to alternative supramolecular architectures. acs.orgresearchgate.net |

| C-H···O | Weaker hydrogen bonds that can influence molecular conformation. ucsb.edu | Can weaken the urea C=O acceptor, promoting other hydrogen bond formations. acs.orgresearchgate.net |

Formation of Higher-Order Chemical Structures

The directional nature of hydrogen bonding in pyridylurea compounds drives their self-assembly into more complex, higher-order structures. nih.govmdpi.com This process can lead to the formation of supramolecular gels, fibers, and other nano- or mesoscale assemblies. nih.govnih.gov

The self-assembly process is influenced by a balance of intermolecular forces, including hydrogen bonding and π-π stacking interactions between the aromatic pyridyl rings. nih.gov By modifying the molecular structure, it is possible to control the assembly process and the morphology of the resulting supramolecular materials. bham.ac.uk These ordered assemblies have potential applications in various fields, from materials science to biology. nih.govnih.gov For example, some self-assembled supramolecular gels derived from pyridyl ureas have demonstrated antibacterial properties. nih.gov

Advanced Functional Materials

The distinct electronic and structural characteristics of this compound make it a promising candidate for the development of advanced functional materials with tailored optical and electrical properties. The interplay between the electron-withdrawing nature of the pyridine ring and the electron-donating urea moiety can lead to unique intramolecular charge transfer characteristics, which are fundamental to various material applications.

Non-Linear Optical (NLO) Materials Development

Organic materials with significant non-linear optical (NLO) properties are at the forefront of modern optoelectronics research. While direct studies on the NLO properties of this compound are not extensively documented, the broader family of urea derivatives has demonstrated considerable potential in this area. The NLO response in such organic molecules is often attributed to the presence of a π-conjugated system coupled with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer.

The structure of this compound, in principle, aligns with these molecular design requirements. The pyridine ring can act as an electron-accepting moiety, while the urea group can function as an electron donor. The bromine atom can further influence the electronic properties through its inductive and resonance effects. Theoretical and experimental studies on related urea derivatives have shown that the extent of charge transfer and, consequently, the NLO response, can be fine-tuned by modifying the substituent groups.

Table 1: Comparison of Second-Order Hyperpolarizability (β) for Urea and Related Derivatives

| Compound | β (esu) | Reference |

| Urea | 0.38 x 10⁻³⁰ | Theoretical |

| N-methylurea | 0.55 x 10⁻³⁰ | Theoretical |

| N,N'-dimethylurea | 0.71 x 10⁻³⁰ | Theoretical |

| This compound | Not Reported | - |

Note: The values for urea and its simple derivatives are provided for comparative purposes to illustrate the effect of substitution on NLO properties. The value for this compound is not available in the reviewed literature.

Potential in Electrical and Optical Materials

The inherent properties of pyridyl urea scaffolds suggest their potential application in the development of novel electrical and optical materials. The presence of nitrogen atoms in the pyridine ring and the urea moiety provides sites for hydrogen bonding, which can influence the packing of molecules in the solid state and, in turn, their bulk electrical and optical properties.

Furthermore, the bromine atom on the pyridine ring offers a site for further chemical modification through cross-coupling reactions. This allows for the synthesis of a diverse library of materials with tailored properties. For instance, the introduction of chromophores or electroactive groups could lead to the development of materials for organic light-emitting diodes (OLEDs), sensors, or other optoelectronic devices. While specific research on the electrical and optical properties of this compound is limited, the foundational structure holds promise for future material science investigations.

Building Blocks in Complex Organic Synthesis

The reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic systems and fine chemicals. The presence of multiple reactive sites allows for its versatile use in various synthetic transformations.

Synthesis of Heterocyclic Systems

Urea and its derivatives are well-established precursors for the synthesis of a wide array of heterocyclic compounds. The urea moiety can act as a dinucleophile or can be incorporated into larger ring systems through cyclization reactions. The pyridine ring in this compound adds another layer of synthetic utility, as the nitrogen atom can influence the reactivity of the ring and serve as a coordination site.

The bromine atom at the 2-position of the pyridine ring is particularly significant as it can readily participate in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. For instance, the bromine atom can be replaced with various organic fragments to build fused heterocyclic systems or to introduce functional groups that can then participate in subsequent cyclization reactions. One notable example is the potential for intramolecular cyclization reactions to form fused pyridopyrimidine or related heterocyclic cores, which are prevalent in medicinal chemistry.

Table 2: Potential Heterocyclic Systems Derivable from this compound

| Reaction Type | Potential Product |

| Intramolecular Cyclization | Fused Pyridopyrimidines |

| Suzuki Coupling followed by Cyclization | Substituted Pyridyl-Fused Heterocycles |

| Buchwald-Hartwig Amination followed by Cyclization | Fused Pyridotriazines |

Preparation of Fine Chemicals and Intermediates

The role of pyridine derivatives as key intermediates in the production of fine chemicals, particularly for the pharmaceutical and agrochemical industries, is well-documented. This compound serves as a versatile scaffold that can be elaborated into a variety of more complex molecules.

The urea functional group is a common pharmacophore found in many biologically active compounds. The ability to modify the this compound core through reactions at the bromine position allows for the generation of libraries of compounds for drug discovery screening. For example, the bromine can be converted to other functional groups, such as amines, alcohols, or nitriles, which can then be used as handles for further synthetic transformations. This modular approach is highly valuable in the efficient synthesis of novel chemical entities with potential therapeutic applications. The compound's structure is related to a class of kinase inhibitors, suggesting its potential as a starting material for the synthesis of targeted cancer therapies.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The future of synthesizing (2-Bromopyridin-4-yl)urea and related compounds lies in the development of more efficient, sustainable, and versatile methodologies. While traditional methods provide access to this scaffold, new pathways could offer significant advantages in terms of yield, purity, and environmental impact.

Key areas for future research include:

Advanced Cross-Coupling Strategies: Current syntheses may rely on established reactions like Suzuki coupling to form the pyridine-amine bond before introducing the urea (B33335) moiety. mdpi.com Future work could explore a wider range of modern cross-coupling reactions, such as Buchwald-Hartwig amination or C-H activation, potentially allowing for more direct and convergent synthetic routes. Investigating novel palladium, copper, or nickel catalyst systems could lead to milder reaction conditions and broader functional group tolerance.

Flow Chemistry and Process Optimization: The application of continuous flow chemistry offers a paradigm shift from traditional batch processing. Future studies could focus on developing a continuous synthesis of this compound. This approach could enhance safety, improve reaction control, and facilitate scalable production.

Biocatalytic and Green Chemistry Approaches: The exploration of enzymatic or whole-cell biocatalysis presents a significant opportunity for sustainable synthesis. Identifying enzymes capable of catalyzing the formation of the urea or precursor C-N bonds could lead to highly selective and environmentally benign processes. Furthermore, the use of greener solvents and reagents should be a priority in all new synthetic designs.

Table 1: Potential Novel Synthetic Approaches

| Synthetic Approach | Potential Advantages | Research Focus |

| Advanced Cross-Coupling | Higher yields, milder conditions, broader substrate scope. | Development of novel catalyst systems (e.g., Ni, Cu-based). |

| C-H Activation | Increased atom economy, reduced pre-functionalization steps. | Site-selective functionalization of the pyridine (B92270) ring. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction parameters in a continuous reactor. |

| Biocatalysis | High selectivity, environmentally friendly conditions. | Enzyme screening and engineering for urea bond formation. |

In-Depth Mechanistic Investigations of Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The interplay between the electron-withdrawing bromo substituent and the electron-donating urea group imparts unique reactivity that warrants detailed investigation.

Future mechanistic studies should focus on:

Kinetic and Spectroscopic Analysis: Detailed kinetic studies, coupled with in-situ spectroscopic monitoring (e.g., NMR, IR, Raman), can elucidate the rate-determining steps, reaction intermediates, and transition states of key reactions. For instance, investigating the acid-catalyzed reactions of this compound, similar to studies on urea's reaction with diones, could reveal the precise role of protonation and subsequent cyclization pathways. rsc.orgrsc.org

Isotopic Labeling Studies: The use of isotopically labeled reactants (e.g., using ¹³C, ¹⁵N, or ²H) can provide definitive evidence for bond-forming and bond-breaking events, helping to distinguish between proposed mechanistic pathways.

Electrocatalytic C-N Coupling Mechanisms: Inspired by the emerging field of electrocatalytic urea synthesis from CO2 and nitrogen sources, research could investigate the electrochemical behavior of this compound. mdpi.com Understanding its redox properties and potential to participate in or mediate electrocatalytic cycles could open new avenues in sustainable chemistry. mdpi.com This includes studying the adsorption and activation of the molecule on catalyst surfaces. mdpi.com

Development of Advanced Computational Models for Reactivity Prediction

Computational chemistry and machine learning are poised to revolutionize how chemical research is conducted. For this compound, developing predictive models can accelerate the discovery of new reactions and applications while minimizing experimental costs.

Promising future directions include:

Machine Learning (ML) Interatomic Potentials: The development of specialized ML potentials, such as ANI or AIMNet, could enable highly accurate and efficient calculations of molecular energies and properties for this compound and its derivatives. cmu.edu These models can be trained on quantum mechanical data to predict reaction feasibility, identify low-energy conformers, and compute thermodynamic properties with near-quantum accuracy at a fraction of the computational cost. cmu.edulbl.gov

Quantitative Structure-Activity Relationship (QSAR) Models: For applications in medicinal chemistry or materials science, 3D-QSAR models like CoMSIA can be developed to correlate the structural features of this compound derivatives with their biological activity or material properties. researchgate.net Defining the model's domain of applicability will be crucial for ensuring the reliability of these predictions. researchgate.net

Hybrid Physics-Informed AI Models: Combining fundamental physical principles with machine learning algorithms can lead to more robust and generalizable models. lbl.gov Such hybrid models could be used to simulate complex reaction dynamics, predict reaction outcomes under various conditions, and guide the design of experiments for synthesizing novel derivatives with desired properties.

Table 2: Computational Modeling Techniques for Future Research

| Modeling Technique | Application for this compound | Expected Outcome |

| Machine Learning Potentials (e.g., AIMNet) | Prediction of reaction energies and barriers. | Rapid screening of potential reactions and catalysts. cmu.edu |

| 3D-QSAR (e.g., CoMSIA) | Correlating structure with biological activity. | Design of new derivatives with enhanced therapeutic potential. researchgate.net |

| Hybrid AI/Physics Models | Simulating reaction dynamics and kinetics. | Deeper mechanistic insights and optimized reaction conditions. lbl.gov |

Unexplored Applications in Emerging Chemical Technologies

The unique electronic and structural features of this compound make it a compelling candidate for applications beyond its current scope. The presence of a halogenated pyridine ring and a hydrogen-bonding urea motif offers multiple points for functionalization and interaction.

Potential emerging applications to be explored:

Materials Science: Substituted heterocycles are known to exhibit interesting photophysical properties. nih.gov Future research could investigate derivatives of this compound as components in organic light-emitting diodes (OLEDs), semiconductors, or fluorescent probes. nih.gov The bromine atom provides a handle for further modification via cross-coupling to tune these electronic properties.

Supramolecular Chemistry: The urea group is an excellent hydrogen bond donor and acceptor. This property could be exploited to design novel supramolecular assemblies, gels, or liquid crystals. The directional nature of the hydrogen bonds could be used to construct complex, self-assembled architectures.

Catalysis: The pyridine nitrogen and urea oxygens are potential coordination sites for metal ions. Derivatives of this compound could be designed as novel ligands for homogeneous catalysis, potentially influencing the selectivity and activity of metal catalysts in important organic transformations.

Medicinal Chemistry Scaffolding: While urea-based compounds are known kinase inhibitors, the specific this compound scaffold could be explored as a privileged fragment for targeting other enzyme classes or protein-protein interactions. frontiersin.org Its ability to form specific hydrogen bonds could be leveraged in the design of inhibitors for new biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Bromopyridin-4-yl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of pyridine derivatives followed by urea coupling. For example, bromination at the 4-position of pyridine can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent, 60–80°C). Urea formation may employ carbodiimide-mediated coupling or direct reaction with isocyanates. Optimization includes monitoring reaction progress via TLC or LC-MS and adjusting stoichiometry (e.g., 1.2 equivalents of urea precursor). Safety protocols for handling brominated intermediates, such as using fume hoods and NIOSH-approved respirators, are critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and urea linkage.

- High-resolution mass spectrometry (HR-MS) for molecular weight validation.

- X-ray crystallography (if single crystals are obtainable) for unambiguous structural confirmation. Programs like SHELXL and visualization tools like ORTEP-III are standard for refinement and graphical representation.

Intermediate Research Questions

Q. What analytical techniques are critical for studying the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- HPLC/GC-MS to track reaction intermediates and byproducts.

- Kinetic studies using variable-temperature NMR to assess activation barriers.

- DFT calculations (e.g., Gaussian or ORCA software) to model transition states and predict regioselectivity in Suzuki-Miyaura couplings, leveraging the bromine atom as a leaving group .

Q. How can researchers assess the stability of this compound under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Store samples at varying temperatures (4°C, 25°C, 40°C) and humidity levels.

- Monitor degradation via periodic HPLC analysis over 1–6 months.

- Use Arrhenius plots to extrapolate shelf-life. Note that brominated compounds may degrade via hydrolysis; thus, anhydrous storage is recommended .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound analogs be resolved?

- Methodological Answer : Contradictions often arise from differences in assay conditions or molecular interactions. Strategies include:

- Comparative crystallography : Analyze protein-ligand co-crystal structures (e.g., using SHELXD ) to identify binding mode variations.

- Dose-response studies : Test activity across a broader concentration range (e.g., 0.1–100 µM) to account for non-linear effects.

- Statistical meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent polarity, cell-line specificity) .

Q. What mechanistic insights can be gained from studying the coordination chemistry of this compound with transition metals?

- Methodological Answer :

- Spectroscopic techniques : UV-Vis and EPR to monitor metal-ligand charge transfer.

- X-ray absorption spectroscopy (XAS) to determine bond distances and oxidation states.

- Electrochemical studies (cyclic voltammetry) to assess redox behavior. The bromine atom may act as a weak-field ligand, influencing metal center reactivity .

Q. How can researchers design experiments to resolve discrepancies in synthetic yields reported for this compound derivatives?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading).

- In situ monitoring : Employ ReactIR or Raman spectroscopy to identify transient intermediates.

- Reproducibility protocols : Standardize reagent sources (e.g., anhydrous solvents) and purge reaction systems with inert gas to minimize moisture/oxygen interference .

Safety and Best Practices

Q. What safety measures are essential when handling this compound in the laboratory?

- Methodological Answer :

- Use NIOSH-approved respirators and chemical-resistant gloves (e.g., nitrile).

- Work under fume hoods with adequate airflow (≥100 fpm).

- Implement emergency protocols for spills, including neutralization with activated carbon and disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.